molecular formula C12H17NO2 B13597597 4-Amino-3-(2,3-dimethylphenyl)butanoic acid

4-Amino-3-(2,3-dimethylphenyl)butanoic acid

Cat. No.: B13597597
M. Wt: 207.27 g/mol
InChI Key: MTUQZNUSGJCPOA-UHFFFAOYSA-N
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Description

4-Amino-3-(2,3-dimethylphenyl)butanoic acid is an organic compound with the molecular formula C12H17NO2 This compound is characterized by the presence of an amino group, a butanoic acid chain, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(2,3-dimethylphenyl)butanoic acid can be achieved through several methods. One common approach involves the reaction of 2,3-dimethylphenylamine with a suitable butanoic acid derivative under controlled conditions. The reaction typically requires the use of a catalyst and may involve steps such as esterification, amidation, and hydrolysis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(2,3-dimethylphenyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as nitric acid for nitration or halogens for halogenation are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines.

Scientific Research Applications

4-Amino-3-(2,3-dimethylphenyl)butanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-3-(2,3-dimethylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The amino group and aromatic ring allow it to bind to various receptors and enzymes, potentially modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-Aminobutanoic acid: Similar in structure but lacks the dimethylphenyl group.

    4-[(2,3-dimethylphenyl)amino]butanoic acid: Similar but with different substitution patterns on the aromatic ring.

Uniqueness

4-Amino-3-(2,3-dimethylphenyl)butanoic acid is unique due to the presence of both the amino group and the dimethylphenyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions and applications that are not possible with simpler analogs.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

4-amino-3-(2,3-dimethylphenyl)butanoic acid

InChI

InChI=1S/C12H17NO2/c1-8-4-3-5-11(9(8)2)10(7-13)6-12(14)15/h3-5,10H,6-7,13H2,1-2H3,(H,14,15)

InChI Key

MTUQZNUSGJCPOA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(CC(=O)O)CN)C

Origin of Product

United States

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